Fmoc-MeAoc(2)-OH, or 9-fluorenylmethoxycarbonyl-2-amino-2-methyl-3-oxobutanoic acid, is a derivative of the Fmoc-protected amino acid family. This compound is notable for its role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable and easily removable protecting group for the amino functionality, facilitating the stepwise assembly of peptides.
The Fmoc group was first introduced in the late 1970s by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge. This innovation has significantly impacted peptide chemistry, allowing for more efficient and cleaner synthesis methods compared to earlier protecting groups like Boc (tert-butyloxycarbonyl) .
Fmoc-MeAoc(2)-OH is classified as a protected amino acid used in peptide synthesis. It falls under the category of synthetic intermediates and is commonly utilized in biochemical research and pharmaceutical applications.
The synthesis of Fmoc-MeAoc(2)-OH typically involves several key steps:
The efficiency of this synthesis can be monitored through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure that the desired product is obtained with high purity .
Fmoc-MeAoc(2)-OH features a unique molecular structure characterized by:
The molecular formula can be represented as C₁₅H₁₉N₃O₄, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The structural integrity and purity can be confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. For instance, NMR can provide insights into the chemical environment of hydrogen atoms within the molecule .
Fmoc-MeAoc(2)-OH participates in several important reactions during peptide synthesis:
The efficiency and selectivity of these reactions are critical; thus, optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations are essential for achieving high yields .
The mechanism underlying Fmoc-MeAoc(2)-OH's action involves:
Kinetic studies may reveal how quickly deprotection occurs under various conditions, providing insights into optimizing synthesis protocols .
Fmoc-MeAoc(2)-OH typically appears as a white to off-white powder with good solubility in organic solvents like dichloromethane and dimethylformamide but limited solubility in water.
Key chemical properties include:
Relevant data from stability studies indicate that while Fmoc derivatives are generally stable at room temperature, they may degrade over extended periods or under extreme conditions (e.g., high temperatures or acidic environments) .
Fmoc-MeAoc(2)-OH is widely used in:
N-methylation—the addition of a methyl group to the backbone amide nitrogen of amino acids—confers critical pharmacological advantages to therapeutic peptides. This modification enhances metabolic stability by sterically impeding protease access to amide bonds, thereby reducing enzymatic degradation. Studies demonstrate that single N-methyl substitutions can extend peptide half-lives by 72- to >1000-fold against trypsin-like proteases, even when positioned distal to cleavage sites [3]. Furthermore, N-methylation improves membrane permeability by reducing the hydrogen-bonding capacity of the peptide backbone. This minimizes desolvation energy during passive diffusion across lipid bilayers, a key determinant of oral bioavailability [1] [5].
The conformational effects of N-methylation are equally significant. By restricting the phi (Φ) and psi (Ψ) angles of the peptide backbone, N-methylated residues can stabilize bioactive conformations or eliminate non-productive interactions. For instance, N-methylation at specific positions in Gαi1-targeting peptides increased binding affinity by 2.5-fold (ΔΔG = −0.50 kcal mol⁻¹) due to favorable dihedral angles resembling peptoid energetics [3]. Conversely, inappropriate placement can disrupt hydrogen-bonding networks essential for target engagement.
Table 1: Pharmacological Impacts of Backbone N-Methylation
Property Modified | Mechanism | Quantitative Effect |
---|---|---|
Proteolytic Stability | Steric occlusion of protease active sites | 72->1000-fold half-life increase against trypsin [3] |
Membrane Permeability | Reduced H-bond donor count & desolvation penalty | 3-5-fold increase in Caco-2 permeability [5] |
Binding Affinity | Pre-organization of bioactive conformations | Up to 2.5-fold Kd improvement [3] |
Solubility | Modulation of crystal packing & hydration | Variable; context-dependent [1] |
These attributes make N-methylation indispensable for converting labile peptide leads into drug candidates, particularly for intracellular targets requiring oral delivery [1] [5].
The evolution of N-methyl amino acid synthesis has been driven by the need for efficient, racemization-free methodologies compatible with solid-phase peptide synthesis (SPPS). Early solution-phase methods, such as the Fukuyama approach (1995), employed 2-nitrobenzenesulfonyl (o-NBS) groups to facilitate N-alkylation via N-alkyl sulfonamide intermediates [6]. While effective, these methods required multi-step purifications, limiting throughput for combinatorial chemistry.
The introduction of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry in the 1970s by Carpino and Han revolutionized SPPS. Unlike the traditional tert-butyloxycarbonyl (Boc) strategy, which required corrosive hydrogen fluoride for deprotection, Fmoc deprotection uses mild bases (e.g., piperidine), enabling orthogonality with acid-labile side-chain protecting groups [9]. This orthogonality proved crucial for synthesizing peptides containing post-translational modifications or acid-sensitive N-methyl residues. By the 1990s, Fmoc had become the dominant SPPS strategy due to its adaptability to automation and reduced side reactions [2].
Modern solid-phase synthesis protocols represent the current gold standard. The Biron-Kessler method (2005) integrated the o-NBS strategy onto polymeric supports, enabling in-resin N-methylation with minimal epimerization [6]. Key innovations include:
Table 2: Evolution of N-Methyl Amino Acid Synthesis Methodologies
Era | Method | Key Advance | Limitation |
---|---|---|---|
1970–1990 | Solution-Phase (e.g., Fukuyama) | o-NBS-mediated alkylation | Multi-step purification; low yields |
1990–2000 | Early Fmoc-SPPS | Orthogonal deprotection | Limited N-methyl building block availability |
2000–Present | Solid-Phase (e.g., Biron-Kessler) | In-resin alkylation; no racemization | Requires specialized resins (e.g., 2-CTC) |
2010–Present | Ribosomal Incorporation | EF-Tu affinity tuning | Low efficiency for >3 consecutive N-MeAAs [8] |
These advances have enabled the commercial production of >50 Fmoc-N-methyl amino acids, though niche derivatives like Fmoc-MeAoc(2)-OH remain costly due to complex synthesis [6] [9].
Fmoc-MeAoc(2)-OH—a non-natural N-methylated amino acid—serves as a linchpin in peptide engineering due to its dual role in facilitating synthesis and enabling advanced applications. Its structure features an Fmoc-protected α-amine and an N-methylated backbone, which:
In drug discovery, this derivative is critical for constructing combinatorial libraries. The Random nonstandard Peptides Integrated Discovery (RaPID) system employs engineered tRNAs with enhanced elongation factor thermal unstable (EF-Tu) affinity to incorporate Fmoc-MeAoc(2)-OH analogs into macrocyclic peptides. Libraries containing six distinct N-methyl amino acids achieve up to 57% N-methylation density—rivaling natural products like cyclosporine A—and yield inhibitors with nanomolar affinity against prokaryotic enzymes like iPGM (phosphoglycerate mutase) [8].
Table 3: Applications of Fmoc-MeAoc(2)-OH Analogs in Peptide Libraries
Application | Library Design | Outcome |
---|---|---|
Anti-infective Agents | Macrocyclic peptides with 6 N-MeAAs & 16 proteinogenic AAs | iPGM inhibitors (Kd = 1–10 nM) with species selectivity [8] |
Protein-Protein Disruptors | mRNA display with N-methyl scanning | Gαi1 binders with 2.5-fold affinity enhancement [3] |
Self-Assembling Biomaterials | Fmoc-dipeptide co-assemblies | Tunable hydrogels for 3D cell culture [10] |
For biomaterials engineering, Fmoc-MeAoc(2)-OH derivatives enable the design of co-assembling hydrogels. When combined with Fmoc-Lys-Fmoc or Fmoc-Glu, they form fibrillar networks stabilized by π-π stacking of fluorenyl groups and hydrogen bonding. These gels exhibit storage moduli (G′) up to 21.2 kPa—comparable to soft tissues—making them ideal for extracellular matrix mimetics in tissue engineering [4] [10].
Synthetically, the 2-CTC resin-based protocol has become the method of choice for producing Fmoc-MeAoc(2)-OH. The resin’s reusability and compatibility with Fmoc-OSu capping reduce costs by >40% compared to traditional solution-phase routes, democratizing access to this high-value building block [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5